molecular formula C5H11N5O B12834787 2-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide

2-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide

Cat. No.: B12834787
M. Wt: 157.17 g/mol
InChI Key: DOCFXRCSWWAASH-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 2-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide, typically involves the cyclization of amido-nitriles in the presence of catalysts. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. These methods may include the use of continuous flow reactors and automated synthesis platforms to produce large quantities of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

2-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide include other imidazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of chemical structure and biological activity. This compound exhibits a distinct profile of antimicrobial and antitumor activities, making it a valuable candidate for further research and development in various scientific fields .

Properties

Molecular Formula

C5H11N5O

Molecular Weight

157.17 g/mol

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-ylamino)-3-methylurea

InChI

InChI=1S/C5H11N5O/c1-6-5(11)10-9-4-7-2-3-8-4/h2-3H2,1H3,(H2,6,10,11)(H2,7,8,9)

InChI Key

DOCFXRCSWWAASH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NNC1=NCCN1

Origin of Product

United States

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